1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a heterocyclic compound that features a piperazine ring substituted with an acetyl group and a pyridine ring
Preparation Methods
The synthesis of 1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Pyridine: The acetylated piperazine is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major products formed from these reactions include N-oxides, alcohols, and substituted piperazines.
Scientific Research Applications
1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity or act as an agonist/antagonist at receptor sites, affecting various biochemical pathways .
Comparison with Similar Compounds
1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one can be compared with similar compounds such as:
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)propan-1-one: This compound has a methyl group instead of an acetyl group, which may affect its binding affinity and biological activity.
1-(6-(4-Benzoylpiperazin-1-yl)pyridin-3-yl)propan-1-one: The benzoyl group provides different steric and electronic properties, influencing its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-[6-(4-acetylpiperazin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C14H19N3O2/c1-3-13(19)12-4-5-14(15-10-12)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
BPGDVYRHGUCQTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
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